Acepromazine maleate

Descripción general

Descripción

Acepromazina, también conocida como acetilpromazina, es un derivado de la fenotiazina utilizado principalmente en medicina veterinaria como sedante y antiemético. Inicialmente desarrollado como antipsicótico para humanos en la década de 1950, su uso en medicina humana ha disminuido significativamente debido a los efectos secundarios y la disponibilidad de mejores alternativas. Sigue siendo ampliamente utilizado en animales, particularmente en perros, gatos y caballos, para calmarlos antes de procedimientos quirúrgicos o eventos estresantes .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La acepromazina se sintetiza mediante un proceso de varios pasos que involucra la reacción de la fenotiazina con varios reactivos. Los pasos clave incluyen:

N-Alquilación: La fenotiazina se hace reaccionar con cloruro de 3-dimetilaminopropilo en presencia de una base para formar N-(3-dimetilaminopropil)fenotiazina.

Acilación: El compuesto resultante se aciló luego con cloruro de acetilo para producir acepromazina.

Métodos de Producción Industrial: En entornos industriales, la producción de acepromazina implica rutas sintéticas similares pero a una escala mayor. El proceso se optimiza para obtener rendimiento y pureza, y a menudo implica técnicas avanzadas de purificación, como la recristalización y la cromatografía .

Tipos de Reacciones:

Oxidación: La acepromazina puede sufrir oxidación para formar hidroxipropilpromazina sulfóxido, su principal metabolito.

Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir en condiciones específicas.

Sustitución: La acepromazina puede participar en reacciones de sustitución, particularmente aquellas que involucran el anillo de la fenotiazina.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Peróxido de hidrógeno u otros peróxidos.

Agentes Reductores: Borohidruro de sodio o hidruro de litio y aluminio.

Reactivos de Sustitución: Agentes halogenantes o nucleófilos.

Productos Principales:

Oxidación: Hidroxipropilpromazina sulfóxido.

Reducción: Formas reducidas de acepromazina, aunque estas son menos comunes.

Sustitución: Varios derivados de fenotiazina sustituidos.

Aplicaciones Científicas De Investigación

Clinical Applications

-

Sedation in Veterinary Medicine

- Acepromazine is widely used for sedation in dogs and cats during various procedures. It helps calm anxious animals, making it easier for veterinarians to perform examinations or treatments.

- Pre-Anesthetic Sedative

-

Management of Specific Conditions

- Laminitis Treatment : Acepromazine is utilized as a vasodilator in treating laminitis in horses. While it is effective in eliciting vasodilation, evidence supporting its efficacy in improving laminae perfusion remains inconclusive .

- Equine Exertional Rhabdomyolysis : It is also employed in managing this condition by providing sedation and reducing muscle tension .

Sedation and Cardiac Effects

A study evaluated the cardiac effects of this compound compared to other sedatives like detomidine and romifidine in horses. The findings indicated that while detomidine significantly affected heart function, acepromazine had minimal impact on echocardiographic measurements . This suggests that acepromazine may be preferable when cardiac stability is a concern.

| Sedative | Heart Rate Effect | Echocardiographic Changes |

|---|---|---|

| Acepromazine | Varying | No significant changes |

| Detomidine | Significant decrease | Notable changes in heart dimensions |

| Romifidine | Significant decrease | Changes observed |

Analgesic Properties

Research has also explored the analgesic properties of acepromazine when combined with other analgesics. A study involving beagle dogs demonstrated that combinations including acepromazine provided significant analgesia compared to controls, although acepromazine alone did not significantly elevate pain thresholds .

Case Studies

- Acepromazine Overdose

- Effect on Isoflurane Requirements

Mecanismo De Acción

La acepromazina ejerce sus efectos principalmente a través del antagonismo de varios receptores de neurotransmisores:

Receptores Dopaminérgicos: Bloquea los receptores D2 postsinápticos, lo que lleva a efectos sedantes y antieméticos.

Receptores Serotoninérgicos: Antagoniza los receptores 5-HT1 y 5-HT2, contribuyendo a sus propiedades ansiolíticas y antiagresivas.

Receptores Histaminérgicos: Bloquea los receptores H1, causando sedación y antiemesis.

Receptores Adrenérgicos: Antagoniza los receptores alfa1, lo que lleva a vasodilatación e hipotensión.

Receptores Muscarínicos: Bloquea los receptores M1 y M2, causando efectos anticolinérgicos como sequedad en la boca y visión borrosa

Comparación Con Compuestos Similares

La acepromazina se compara a menudo con otros derivados de la fenotiazina:

Clorpromazina: Utilizado en medicina humana como antipsicótico. Tiene un mecanismo de acción similar, pero se usa con más frecuencia en humanos.

Promazina: Otro derivado de la fenotiazina con propiedades sedantes similares, pero menos potente que la acepromazina.

Triflupromazina: Utilizado como antipsicótico y antiemético en humanos, con una mayor potencia que la acepromazina.

Singularidad: El principal uso de la acepromazina en medicina veterinaria, particularmente para la sedación y como antiemético, la distingue de otros derivados de la fenotiazina. Su perfil de seguridad y eficacia en animales la convierten en una opción preferida para los veterinarios .

Actividad Biológica

Acepromazine maleate is a phenothiazine derivative primarily used as a sedative and tranquilizer in veterinary medicine. Its biological activity encompasses various pharmacological effects, including sedation, antiemetic properties, and potential impacts on hemostasis and cardiovascular function. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics : this compound exhibits variable pharmacokinetic properties across different species. In camels, for instance, the elimination half-life was found to be approximately 9.4 hours, with a mean residence time (MRT) of 12.25 hours following intravenous administration at a dose of 0.1 mg/kg. Sedation onset was rapid, occurring within 10 minutes, and lasted for about 2 hours .

Table 1: Pharmacokinetic Parameters of this compound in Camels

| Parameter | Value |

|---|---|

| Distribution Half-Life | 0.1 hours |

| Elimination Half-Life | 9.4 hours |

| Volume of Distribution | 20.01 L/kg |

| Mean Residence Time | 12.25 hours |

Sedative Effects

Acepromazine is widely recognized for its sedative effects in various animal species. In a study involving dogs with a history of seizures, acepromazine administration did not correlate with increased seizure activity, suggesting its safety in controlled settings . The sedative effects are attributed to its action on central neurotransmitter systems, particularly dopamine receptors.

Cardiovascular Effects

The cardiovascular effects of acepromazine are significant and vary by species. In horses, acepromazine administration has been shown to have minimal impact on heart rate compared to other sedatives like detomidine and romifidine . However, it can induce hypotension due to its vasodilatory properties.

Table 2: Cardiovascular Effects of Acepromazine in Horses

| Drug | Heart Rate Change | Blood Pressure Change |

|---|---|---|

| Acepromazine | Varying | Mild decrease |

| Detomidine | Significant decrease | Significant decrease |

| Romifidine | Significant decrease | Moderate decrease |

Hemostatic Effects

This compound has been noted to affect platelet function significantly. Studies indicate that higher doses can lead to reduced platelet aggregation in response to ADP, raising concerns about its use in patients with coagulation disorders . The implications of these findings suggest caution when using acepromazine in surgical or critical care settings where bleeding risk is elevated.

Case Studies

- Acute Overdose : A case study reported the clinical effects and toxicokinetics of an acute overdose of acepromazine in humans, revealing central nervous system depression and hypotension as primary symptoms. Notably, recovery was rapid, correlating with the drug's short elimination half-life .

- Seizure Management : In a retrospective study involving dogs with seizure histories treated with acepromazine, no significant correlation was found between drug administration and seizure recurrence during hospitalization . This suggests that acepromazine may be safely utilized in certain clinical scenarios involving seizure-prone animals.

Propiedades

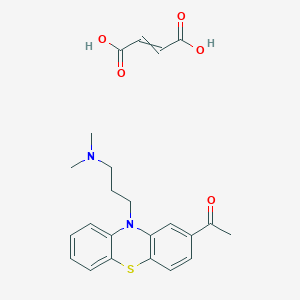

IUPAC Name |

but-2-enedioic acid;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2OS.C4H4O4/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;5-3(6)1-2-4(7)8/h4-5,7-10,13H,6,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRHOOHLUYHMGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Acepromazine Maleate primarily acts as a dopamine receptor antagonist in the central nervous system. It blocks dopamine receptors, particularly D2 receptors, leading to its sedative, anxiolytic, and antiemetic effects.

A: this compound can cause hypotension due to its α-adrenergic blocking action. [, ] This effect is dose-dependent and can vary between individuals. [] Studies in dogs have shown that it can decrease systemic arterial blood pressure but does not significantly affect total systemic vascular resistance. []

A: Contrary to some previous suggestions, a study using a modified thromboelastography assay in dogs found no evidence that this compound inhibits platelet function at doses of 0.05 or 0.1 mg/kg IV. []

ANone: The molecular formula of this compound is C19H22N2OS•C4H4O4, and its molecular weight is 442.5 g/mol.

A: this compound is rapidly absorbed after intramuscular (IM) injection, achieving peak plasma concentrations within 1-2 hours. [, , , ] It is widely distributed throughout the body, crossing the blood-brain barrier to exert its effects on the central nervous system.

ANone: this compound is primarily metabolized in the liver via hepatic enzymes. Its metabolites are excreted primarily in the urine and bile.

ANone: this compound is frequently employed in veterinary practice for its sedative, anxiolytic, antiemetic, and pre-anesthetic properties. It is commonly administered to dogs, cats, and horses for procedures such as physical examinations, transportation, and pre-surgical preparation.

A: While this compound itself possesses minimal analgesic properties, it is often used in combination with other analgesic drugs to enhance their effects. [] For instance, a study in dogs found that while acepromazine alone did not provide significant analgesia, the combination of acepromazine and oxymorphone had a longer duration of analgesic effect than oxymorphone alone. []

A: Research suggests that this compound can affect IOP. Studies in dogs have demonstrated that intramuscular injection of this compound can lead to a decrease in IOP, particularly in the period between 35 and 60 minutes post-injection. [] This decrease in IOP suggests that this compound might not be contraindicated in cases of corneal trauma, perforation, glaucoma, or corneal ulcers. []

A: A study investigating the effects of this compound on tear production in dogs undergoing sevoflurane anesthesia found that while tear production decreased during anesthesia, it returned to baseline levels after recovery in all treatment groups. [] This suggests that premedication with this compound doesn't have a lasting negative effect on lacrimation in dogs undergoing this type of anesthesia. []

A: Research indicates that this compound can induce a dose-dependent decrease in the venous hematocrit of horses. [] This effect appears to be temporary, with haematocrit levels returning to normal within 12 hours after a 0.05 mg/kg dose and 21 hours after a 0.15 mg/kg dose. []

A: A study examining ECG changes in dogs during anesthesia found that breed had a more significant influence on ECG parameters than sex, suggesting that sex might not be a major factor influencing the response to this compound during anesthesia in dogs. []

A: While generally considered safe when used appropriately, this compound can potentially cause adverse effects such as hypotension, bradycardia, and hypothermia. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.